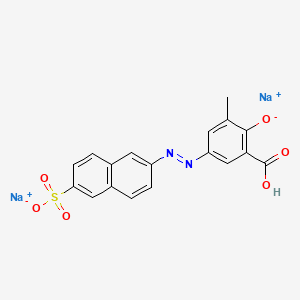
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 254-655-4, also known as Imidazolidinyl urea, is a widely used antimicrobial preservative in cosmetics and personal care products. It is known for its effectiveness against a broad spectrum of bacteria, yeast, and molds, making it a popular choice in the formulation of various products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Imidazolidinyl urea is synthesized through the reaction of allantoin with formaldehyde in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Imidazolidinyl urea involves large-scale reactors where allantoin and formaldehyde are combined under specific conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazolidinyl urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolidinyl derivatives with different functional groups.
Applications De Recherche Scientifique
Imidazolidinyl urea has a wide range of applications in scientific research, including:
Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.
Biology: Employed in biological studies to maintain the sterility of samples.
Medicine: Incorporated in pharmaceutical formulations to extend the shelf life of products.
Industry: Utilized in the production of cosmetics, personal care products, and other consumer goods.
Mécanisme D'action
Imidazolidinyl urea exerts its antimicrobial effects by releasing formaldehyde, which acts as a potent antimicrobial agent. The formaldehyde released disrupts the cellular processes of microorganisms, leading to their death. The compound targets various molecular pathways involved in microbial growth and reproduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazolidinyl urea: Another antimicrobial preservative with similar properties.
DMDM Hydantoin: Releases formaldehyde and is used in similar applications.
Quaternium-15: A formaldehyde-releasing preservative used in cosmetics.
Uniqueness
Imidazolidinyl urea is unique due to its broad-spectrum antimicrobial activity and its ability to release formaldehyde gradually, providing long-lasting preservation. Its effectiveness in a wide range of pH conditions and compatibility with various formulations make it a versatile preservative.
Propriétés
Numéro CAS |
39850-91-4 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4,4a-dimethyl-6-propan-2-ylidene-2,3,4,5,7,8-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11,14,16H,5-7,9H2,1-4H3 |
Clé InChI |
OKGZNXMPKYHFRT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C=C2C1(CC(=C(C)C)CC2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


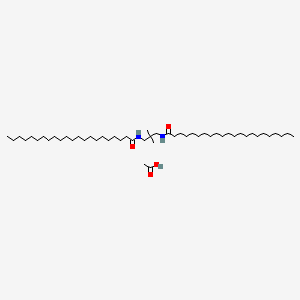
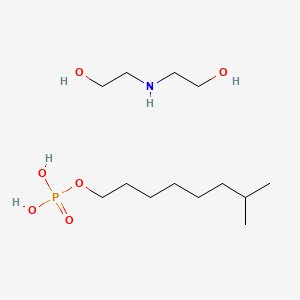


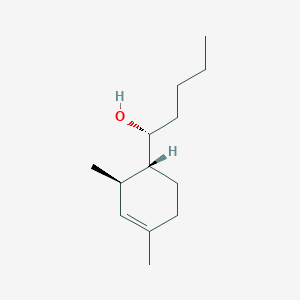
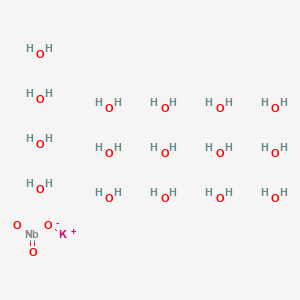
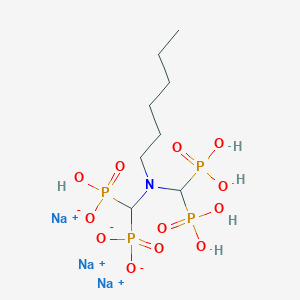
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)


